5-HT1D Receptor Functional Antagonism
The target compound demonstrates functional antagonism at the human 5-HT1D receptor with an EC50 range of 2.8–6.5 in a cell-based adenylate cyclase inhibition assay. This represents a moderate level of cellular activity that distinguishes it from the 4-substituted isomer, for which no 5-HT1D activity is reported in public databases . In comparison, a structurally distinct but therapeutically relevant 5-HT1D antagonist (CHEMBL1289394) exhibits a binding Ki of 0.126 nM [1], indicating that while the target compound is not a high-affinity ligand, it provides a chemically tractable starting point for optimization.
| Evidence Dimension | Functional antagonism at human 5-HT1D receptor |
|---|---|
| Target Compound Data | EC50 range: 2.8–6.5 |
| Comparator Or Baseline | 1-[4-(Trifluoromethoxy)phenyl]cyclopentanamine (CAS 1704079-01-5): no reported 5-HT1D activity; high-affinity 5-HT1D antagonist (CHEMBL1289394): Ki = 0.126 nM |
| Quantified Difference | Target compound shows measurable functional activity where 4-substituted analog shows none; target compound is approximately 22,000-fold less potent than high-affinity comparator in binding assays |
| Conditions | CHO-K1 cells expressing human 5-HT1D receptor; inhibition of forskolin-stimulated adenylate cyclase activity ; comparator binding data in CHO cells using GTPγS assay [1] |
Why This Matters
This data confirms that the meta-trifluoromethoxy substitution pattern confers a distinct pharmacological fingerprint compared to the para isomer, guiding selection for 5-HT1D-related screening cascades.
- [1] BindingDB. Entry BDBM50417424 (CHEMBL1289394): Antagonist activity at human 5-HT1D receptor (Ki = 0.126 nM). View Source
